molecular formula C41H78O6 B12779321 Glyceryl 1-acetate distearate CAS No. 13382-52-0

Glyceryl 1-acetate distearate

Cat. No.: B12779321
CAS No.: 13382-52-0
M. Wt: 667.1 g/mol
InChI Key: KAEJGTHBJCWMSD-UHFFFAOYSA-N
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Description

Glyceryl 1-acetate distearate, also known as 3-acetoxy-1,2-propanediyl dioctadecanoate, is a chemical compound with the molecular formula C41H78O6. It is an ester derived from glycerol, acetic acid, and stearic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sodium stearate, and is carried out under vacuum pressure at temperatures ranging from 220 to 260°C . The reaction is performed in a transesterification reactor, and the resulting product is quenched to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of hydrogenated oils and glycerol as raw materials. The process includes the transesterification reaction mentioned above, followed by quenching and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 1-acetate distearate undergoes various chemical reactions, including:

    Esterification: The formation of esters from acids and alcohols.

    Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.

    Oxidation: The addition of oxygen or removal of hydrogen from the compound.

Common Reagents and Conditions

    Esterification: Catalysts such as sodium stearate, high temperatures (220-260°C), and vacuum pressure.

    Hydrolysis: Acidic or basic conditions with the presence of water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Glycerol, stearic acid, and acetic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Glyceryl 1-acetate distearate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

CAS No.

13382-52-0

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3

InChI Key

KAEJGTHBJCWMSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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